4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinolin-2-one is a heterocyclic compound that features both oxadiazole and quinolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinolin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.
Formation of the Quinolinone Moiety: The quinolinone ring is formed through a cyclization reaction involving an aniline derivative and a carbonyl compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of fluorescent sensors for detecting electron-deficient species, such as nitro-explosive components.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinolin-2-one involves:
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but lacks the quinolinone moiety.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: This compound has a similar oxadiazole ring but includes a triazole moiety instead of the quinolinone.
Uniqueness
4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinolin-2-one is unique due to the combination of the oxadiazole and quinolinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-16-10-13(14-8-4-5-9-15(14)19-16)11-24-18-21-20-17(23-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPFHYBBHHMMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.